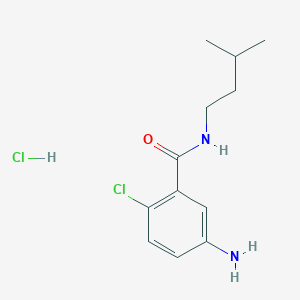
5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is a heterocyclic organic compound characterized by a bromine atom, a cyclohexyl group, and a nitro group attached to a triazole ring. This compound is part of the triazole family, which are known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:
Bromination: The starting material, 1-cyclohexyl-1H-1,2,4-triazole, undergoes bromination to introduce the bromine atom at the 5-position.
Nitration: The brominated compound is then nitrated to introduce the nitro group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination and nitration steps.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Azides, halides, etc.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, such as antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Due to its biological activities, it is being explored for its therapeutic potential. It may be used in the treatment of infections and other medical conditions.
Industry: In the chemical industry, it is used as an intermediate in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole exerts its effects involves its interaction with biological targets. The nitro group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors in the body.
Molecular Targets and Pathways:
Enzymes: It may inhibit specific enzymes involved in microbial growth.
Receptors: It may bind to receptors involved in inflammatory responses.
Comparación Con Compuestos Similares
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of cyclohexyl.
3-Nitro-1,2,4-triazol-5-one (NTO): Contains a nitro group but lacks the bromine and cyclohexyl groups.
Uniqueness: 5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the bromine and cyclohexyl groups, which contribute to its distinct chemical and biological properties.
This compound's versatility and reactivity make it a valuable tool in both research and industry
Propiedades
IUPAC Name |
5-bromo-1-cyclohexyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYNDXQJJYRBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(1R,6R)-7-tricyclo[4.3.1.03,8]decanyl]ethanamine;hydrochloride](/img/structure/B7855237.png)
![8-methoxy-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7855244.png)

